Physicochemical Properties of Tetrahydro-2H-thiopyran-4-carboxylic Acid: A Technical Guide
Physicochemical Properties of Tetrahydro-2H-thiopyran-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Tetrahydro-2H-thiopyran-4-carboxylic acid (CAS RN: 89489-53-2), a sulfur-containing heterocyclic compound. Differentiating this molecule from its oxidized form, Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide, is crucial for its application in research and development. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and presents a visual workflow for a key experimental procedure.
Core Physicochemical Data
The molecular structure of Tetrahydro-2H-thiopyran-4-carboxylic acid consists of a saturated six-membered thiopyran ring with a carboxylic acid functional group at the 4-position.[1] This structure imparts a combination of hydrophilicity from the carboxylic acid group and lipophilicity from the thiopyran ring, influencing its overall physicochemical profile.
Quantitative Physicochemical Properties
The following table summarizes the available quantitative data for Tetrahydro-2H-thiopyran-4-carboxylic acid. It is important to note that while an experimental melting point has been reported, other values are computationally predicted and should be treated as estimates.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂S | Smolecule[1], PubChem[2] |
| Molecular Weight | 146.21 g/mol | Smolecule[1], PubChem[2] |
| Melting Point | 111-112.5 °C | Smolecule[1] |
| Appearance | White to off-white solid | Smolecule[1], Chem-Impex[3] |
| XLogP3-AA (logP) | 0.9 | PubChem (Computed)[2] |
| Boiling Point | Not Experimentally Determined | |
| pKa | Not Experimentally Determined |
Comparative Data: Tetrahydro-2H-thiopyran-4-carboxylic Acid 1,1-Dioxide
For comparative purposes, the physicochemical properties of the oxidized analogue, Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide (CAS RN: 64096-87-3), are presented below. The presence of the sulfone group significantly alters the properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄S | PubChem[4] |
| Molecular Weight | 178.21 g/mol | PubChem[4] |
| Melting Point | 195-196 °C | ChemicalBook[5] |
| Boiling Point | 456.6±38.0 °C (Predicted) | ChemicalBook[5] |
| pKa | 4.05±0.20 (Predicted) | ChemicalBook[5] |
| XLogP3-AA (logP) | -0.4 | PubChem (Computed)[4] |
Solubility Profile
Tetrahydro-2H-thiopyran-4-carboxylic acid is described as having moderate solubility in polar solvents.[1][6] This is attributed to the hydrogen bonding capability of the carboxylic acid group.[1] The thiopyran ring contributes a degree of nonpolar character to the molecule.[1]
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard laboratory procedures.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a crystalline solid.
Apparatus:
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Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
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Sample of Tetrahydro-2H-thiopyran-4-carboxylic acid
Procedure:
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Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle to ensure a uniform particle size.
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Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.
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Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The starting temperature is set to approximately 10-15 °C below the expected melting point (111 °C). A slow heating rate (e.g., 1-2 °C per minute) is selected.
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Observation: The sample is observed through the magnifying lens of the apparatus as the temperature rises.
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Data Recording: Two temperatures are recorded:
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The temperature at which the first drop of liquid appears.
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The temperature at which the entire sample has completely melted into a clear liquid.
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-
Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
Potentiometric pKa Determination
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group by titration with a standardized base.
Apparatus:
-
pH meter with a combination glass electrode
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Burette (calibrated)
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Magnetic stirrer and stir bar
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Beaker
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Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Deionized water (degassed)
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Sample of Tetrahydro-2H-thiopyran-4-carboxylic acid
Procedure:
-
Sample Preparation: A precisely weighed amount of Tetrahydro-2H-thiopyran-4-carboxylic acid is dissolved in a known volume of deionized water in a beaker.
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Titration Setup: The beaker is placed on a magnetic stirrer, and a stir bar is added. The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized NaOH solution.
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Initial Measurement: The initial pH of the acidic solution is recorded.
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Titration: The NaOH solution is added in small, precise increments (e.g., 0.1-0.2 mL). After each addition, the solution is allowed to equilibrate, and the pH is recorded.
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Data Collection: The titration is continued past the equivalence point, where a sharp change in pH is observed.
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Data Analysis: The volume of NaOH added versus the measured pH is plotted to generate a titration curve. The pKa is determined as the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base).
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP), a measure of the lipophilicity of a compound.
Apparatus:
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Separatory funnel
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n-Octanol (pre-saturated with water)
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Water (pre-saturated with n-octanol)
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Analytical balance
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UV-Vis spectrophotometer or HPLC
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Sample of Tetrahydro-2H-thiopyran-4-carboxylic acid
Procedure:
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Phase Preparation: n-Octanol and water are mutually saturated by shaking them together in a separatory funnel and allowing the layers to separate.
-
Sample Preparation: A known concentration of Tetrahydro-2H-thiopyran-4-carboxylic acid is prepared in the aqueous phase.
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Partitioning: A known volume of the aqueous solution and an equal volume of the saturated n-octanol are added to a separatory funnel.
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Equilibration: The separatory funnel is shaken vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases. The funnel is then allowed to stand until the layers have completely separated.
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Phase Separation and Analysis: The aqueous and n-octanol layers are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Visualized Experimental Workflow
The following diagram illustrates the experimental workflow for determining the melting point of Tetrahydro-2H-thiopyran-4-carboxylic acid using the capillary method.
Caption: Workflow for Melting Point Determination.
References
- 1. Buy Tetrahydro-2H-thiopyran-4-carboxylic acid | 89489-53-2 [smolecule.com]
- 2. Tetrahydrothiopyran-4-carboxylic acid | C6H10O2S | CID 21598642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide CAS#: 64096-87-3 [m.chemicalbook.com]
- 6. CAS 89489-53-2: tetrahydro-2H-thiopyran-4-carboxylic acid [cymitquimica.com]
